molecular formula C7H15O4P B14761295 Diethyl(2-methyloxiran-2-yl)phosphonate CAS No. 1445-84-7

Diethyl(2-methyloxiran-2-yl)phosphonate

Cat. No.: B14761295
CAS No.: 1445-84-7
M. Wt: 194.17 g/mol
InChI Key: ZRRPTOIYRJIHGZ-UHFFFAOYSA-N
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Description

Diethyl(2-methyloxiran-2-yl)phosphonate is an organophosphorus compound that features a phosphonate group attached to a 2-methyloxirane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl(2-methyloxiran-2-yl)phosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with an epoxide, such as 2-methyloxirane, under basic conditions. This reaction typically requires a catalyst, such as a base like sodium hydride or potassium tert-butoxide, and is carried out in an inert solvent like tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

Diethyl(2-methyloxiran-2-yl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphonic acids, while substitution reactions can produce a variety of functionalized phosphonates .

Scientific Research Applications

Diethyl(2-methyloxiran-2-yl)phosphonate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of C-P bonds.

    Biology: The compound is studied for its potential as a bioisostere in drug design, mimicking phosphate groups in biological molecules.

    Medicine: Research is ongoing into its use as a precursor for the synthesis of phosphonate-based drugs, which have applications in treating diseases like osteoporosis and cancer.

    Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of diethyl(2-methyloxiran-2-yl)phosphonate involves its ability to form stable C-P bonds, which are resistant to hydrolysis. This stability makes it useful in various applications, including drug design and materials science. The compound can interact with molecular targets such as enzymes and receptors, modulating their activity through the formation of stable complexes .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl(2-oxiranylmethyl)phosphonate
  • Diethyl(2-oxopropyl)phosphonate
  • Diethyl(pyrrolidin-2-yl)phosphonate

Uniqueness

Diethyl(2-methyloxiran-2-yl)phosphonate is unique due to the presence of the 2-methyloxirane ring, which imparts distinct reactivity and stability compared to other phosphonates. This makes it particularly useful in applications requiring robust and hydrolysis-resistant compounds .

Properties

CAS No.

1445-84-7

Molecular Formula

C7H15O4P

Molecular Weight

194.17 g/mol

IUPAC Name

2-diethoxyphosphoryl-2-methyloxirane

InChI

InChI=1S/C7H15O4P/c1-4-10-12(8,11-5-2)7(3)6-9-7/h4-6H2,1-3H3

InChI Key

ZRRPTOIYRJIHGZ-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1(CO1)C)OCC

Origin of Product

United States

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